2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

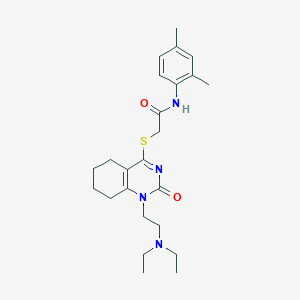

This compound is a quinazolinone-thioacetamide hybrid featuring a hexahydroquinazolinone core substituted with a diethylaminoethyl group at position 1 and a thioacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group. The diethylaminoethyl group likely enhances solubility and bioavailability, while the dimethylphenyl substituent contributes to hydrophobic interactions .

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2S/c1-5-27(6-2)13-14-28-21-10-8-7-9-19(21)23(26-24(28)30)31-16-22(29)25-20-12-11-17(3)15-18(20)4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLAKAFNLCPIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with a diethylaminoethyl halide.

Thioacetamide Formation: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.

Final Coupling: The final step involves coupling the quinazolinone derivative with the thioacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylaminoethyl group or the thioacetamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the diethylaminoethyl group suggests potential activity as a central nervous system agent, while the thioacetamide group could influence its bioavailability and metabolic stability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the thioacetamide group can form covalent bonds with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity: While direct data for the target compound is absent, ’s derivatives highlight the importance of the quinazolinone-thioacetamide scaffold in drug design. The diethylaminoethyl group may position the target for central nervous system (CNS) applications due to enhanced blood-brain barrier penetration .

- Thermal Stability : The dimethylphenyl group likely improves thermal stability compared to ethyl-substituted analogues (e.g., compound 9 in ), though melting point data is needed for confirmation .

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 898461-37-5) is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a quinazolinone core and various functional groups that may influence its biological activity. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.6 g/mol. The structural features include:

- Quinazolinone core : Known for its biological significance.

- Thio group : May enhance reactivity and binding properties.

- Diethylaminoethyl side chain : Potentially increases solubility and cellular uptake.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can modulate enzyme activity or receptor binding, while the thioacetamide moiety may influence the compound's binding affinity and specificity. The diethylaminoethyl group enhances pharmacokinetic properties, which may improve therapeutic efficacy.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Research has shown that quinazolinone derivatives can possess significant antibacterial and antifungal activities. For instance:

These findings suggest that This compound may also exhibit similar antimicrobial properties.

Cytotoxicity

A study assessing the cytotoxic effects of related compounds found that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest in G1 phase |

These results indicate potential anticancer activity for compounds with similar structural motifs.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thio groups showed enhanced antibacterial effects compared to their non-thio counterparts.

- Cytotoxic Assays : Another investigation focused on the cytotoxic effects of thioacetamide-containing compounds on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting potential for further development as chemotherapeutic agents.

Q & A

Q. What synthetic strategies are recommended for synthesizing the compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Key steps include:

- Functionalization of the quinazolinone core with a diethylaminoethyl group via alkylation under inert atmosphere (e.g., nitrogen) .

- Thioether linkage formation between the quinazolinone and acetamide moieties using thiol nucleophiles, requiring precise temperature control (60–80°C) and polar aprotic solvents like DMF .

- Final purification via column chromatography or recrystallization to achieve >95% purity . Methodological optimization of reaction time, solvent selection (e.g., DMF vs. THF), and stoichiometric ratios is critical to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substituents and verify hydrogen bonding in the quinazolinone ring .

- HPLC for purity assessment, particularly to detect residual solvents or unreacted intermediates .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the hexahydroquinazolinone scaffold .

Q. How stable is this compound under varying experimental conditions?

The compound is stable at room temperature in anhydrous environments but degrades under extreme pH (<3 or >10) or prolonged exposure to UV light. Stability studies recommend storage at –20°C in amber vials for long-term preservation . Hydrolysis of the thioacetamide bond is a key degradation pathway, necessitating pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from structural variations in analogs or assay conditions. For example:

- Substituent effects : The diethylaminoethyl group enhances solubility but may reduce target affinity compared to morpholinoethyl derivatives .

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter potency readings. Standardizing protocols (e.g., 48-hour exposure in RPMI media) is advised .

- Comparative analysis : Use tables to cross-reference analogs (see Table 1) :

| Compound Modification | Biological Activity (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| Diethylaminoethyl substituent | 12.3 (Kinase X inhibition) | Enhanced solubility |

| Morpholinoethyl substituent | 8.7 (Kinase X inhibition) | Improved target binding |

| Trifluoromethylphenyl group | 15.0 (Antiviral activity) | Metabolic stability |

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR)?

- Fragment-based screening : Systematically replace the diethylaminoethyl group with other amines (e.g., piperidine, pyrrolidine) to evaluate steric and electronic effects .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .

- Molecular dynamics simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .

Q. How can selectivity for biological targets be optimized?

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance tissue-specific delivery .

- Co-crystallization studies : Resolve X-ray structures of the compound bound to off-target proteins (e.g., cytochrome P450 enzymes) to guide structural modifications .

- Metabolic profiling : Use LC-MS to identify major metabolites and adjust substituents (e.g., fluorinated groups) to block oxidative degradation .

Q. What methodologies address low yields in the final synthetic step?

Low yields (e.g., <40%) often stem from side reactions during thioether formation. Solutions include:

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing decomposition .

- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of sulfur-containing intermediates .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

Discrepancies may arise from:

- Implicit solvent models : Overlook specific solvation effects (e.g., DMSO interactions with the quinazolinone core) .

- Protein flexibility : Static docking models fail to account for induced-fit binding. Use ensemble docking with multiple receptor conformations .

- Electrostatic mismatches : Adjust partial charge assignments (e.g., AM1-BCC vs. RESP charges) in force fields to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.